4-Methyl-3-(3-pyridinyl)-benzenamine

Medicinal Chemistry Physicochemical Property Profiling Drug Design

Choose 4-Methyl-3-(3-pyridinyl)-benzenamine for your kinase inhibitor synthesis. This validated nilotinib (Tasigna®) intermediate features a 4-methyl substitution that increases lipophilicity (XLogP3: 2.2) versus the unsubstituted analog (1.8), enhancing membrane permeability. It is structurally distinct from the 4-methyl-2-(3-pyridinyl)benzenamine regioisomer, ensuring correct geometry for target engagement. Ideal for SAR studies probing metabolic stability. Secure your supply today.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
Cat. No. B8794645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-(3-pyridinyl)-benzenamine
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)C2=CN=CC=C2
InChIInChI=1S/C12H12N2/c1-9-4-5-11(13)7-12(9)10-3-2-6-14-8-10/h2-8H,13H2,1H3
InChIKeyUVDGDGFCTXUHSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-(3-pyridinyl)-benzenamine: A Core Aromatic Amine Scaffold for Kinase Inhibitor Synthesis and Ligand Design


4-Methyl-3-(3-pyridinyl)-benzenamine (CAS: 264617-04-1) is a biaryl amine featuring a 4-methyl-substituted aniline core linked to a 3-pyridinyl moiety. It serves as a critical synthetic intermediate in the preparation of nilotinib (Tasigna®), a BCR-ABL tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML) [1]. The compound possesses a computed molecular weight of 184.24 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, a rotatable bond count of 1, and a topological polar surface area (TPSA) of 38.9 Ų [2].

Why 4-Methyl-3-(3-pyridinyl)-benzenamine Cannot Be Casually Substituted with Unsubstituted or Regioisomeric Analogs


The presence of the methyl group at the 4-position of the aniline ring in 4-methyl-3-(3-pyridinyl)-benzenamine is not merely a passive structural feature; it actively modulates both physicochemical properties and reactivity profiles. Compared to the unsubstituted 3-(3-pyridinyl)benzenamine, the methyl group increases lipophilicity (XLogP3: 2.2 vs. 1.8), which can significantly influence membrane permeability and metabolic stability in downstream drug candidates [1]. Furthermore, the 4-methyl substitution pattern is distinct from its regioisomer, 4-methyl-2-(3-pyridinyl)benzenamine, which presents a different spatial orientation of the pyridine ring and altered electronic distribution, leading to divergent reactivity and binding affinities. These structural differences are critical in the context of kinase inhibitor synthesis, where precise substitution patterns are essential for maintaining the correct geometry and electronic environment required for target engagement [2].

Quantitative Differentiation of 4-Methyl-3-(3-pyridinyl)-benzenamine vs. Closest Analogs


Enhanced Lipophilicity Compared to Unsubstituted 3-(3-Pyridinyl)benzenamine

4-Methyl-3-(3-pyridinyl)-benzenamine exhibits a computed XLogP3 value of 2.2, which is higher than the 1.8 observed for the unsubstituted analog 3-(3-pyridinyl)benzenamine. This indicates increased lipophilicity conferred by the 4-methyl group [1].

Medicinal Chemistry Physicochemical Property Profiling Drug Design

Comparative Molecular Weight and Rotatable Bond Profile

The compound has a molecular weight of 184.24 g/mol and one rotatable bond, compared to 170.21 g/mol for the unsubstituted 3-(3-pyridinyl)benzenamine. The 4-chloro analog has a molecular weight of 204.66 g/mol [1].

Chemical Synthesis Molecular Descriptors Lead Optimization

Validated Role as a Key Intermediate in Nilotinib Synthesis

4-Methyl-3-(3-pyridinyl)-benzenamine is explicitly identified as a precursor to nilotinib intermediates, as described in patent literature. This establishes a defined, high-value synthetic utility not universally shared by all analogs [1].

Oncology Kinase Inhibitor Synthesis Process Chemistry

Regioisomeric Differentiation: 4-Methyl-2-(3-pyridinyl)benzenamine vs. Target Compound

The target compound (4-methyl-3-substituted) and its regioisomer (4-methyl-2-substituted) share the same molecular formula (C12H12N2) and exact mass (184.100048391 Da) [1], but differ in the position of the pyridine ring attachment. This positional isomerism can lead to distinct electronic and steric properties, affecting reactivity and binding.

Structure-Activity Relationship Regiochemistry Synthetic Chemistry

High-Impact Research and Industrial Scenarios for 4-Methyl-3-(3-pyridinyl)-benzenamine Procurement


Synthesis of BCR-ABL Tyrosine Kinase Inhibitors (e.g., Nilotinib)

Procurement for the synthesis of nilotinib or related kinase inhibitors. The compound serves as a validated intermediate, and its structural features are essential for constructing the nilotinib pharmacophore [1].

Medicinal Chemistry SAR Exploration of Biaryl Amine Scaffolds

Use in structure-activity relationship (SAR) studies to probe the effects of methyl substitution on lipophilicity, metabolic stability, and target binding. The compound's computed XLogP3 of 2.2 provides a quantifiable benchmark for comparison with other analogs [2].

Development of Pyridine-Containing Ligands for Metal Catalysis

The pyridinyl and aniline moieties offer coordination sites for transition metals. The compound's rotatable bond count of 1 and defined geometry make it a candidate for designing bidentate or monodentate ligands in catalytic applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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